3,1-Benzoxazepine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
15123-59-8 |
|---|---|
Molecular Formula |
C9H7NO |
Molecular Weight |
145.16 g/mol |
IUPAC Name |
3,1-benzoxazepine |
InChI |
InChI=1S/C9H7NO/c1-2-4-9-8(3-1)5-6-11-7-10-9/h1-7H |
InChI Key |
CUNVBWNVIDBXCA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=COC=N2 |
Canonical SMILES |
C1=CC=C2C(=C1)C=COC=N2 |
Synonyms |
3,1-Benzoxazepine |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3,1 Benzoxazepines and Their Derivatives
Photochemical Rearrangement Strategies for 3,1-Benzoxazepine Core Construction
Photochemical reactions offer unique pathways to complex molecular architectures that are often inaccessible through thermal methods. The rearrangement of quinoline (B57606) N-oxides stands out as a powerful strategy for accessing the this compound framework.
Photochemical Isomerization of Quinoline N-Oxides to 3,1-Benzoxazepines
The photochemical isomerization of quinoline N-oxides represents a general and effective method for the synthesis of 3,1-benzoxazepines. Current time information in Bangalore, IN. This transformation involves an oxidative ring expansion of the six-membered heterocyclic N-oxide into a seven-membered 1,3-oxazepine system. Current time information in Bangalore, IN. The irradiation of various substituted quinoline N-oxides, such as 2-cyano-, 2-phenyl-, and 2-methoxyquinoline (B1583196) N-oxides, has been shown to produce the corresponding 2-substituted 3,1-benzoxazepines in high yields, typically ranging from 70–90%. Current time information in Bangalore, IN.
This photochemical approach is not limited to quinoline N-oxides but has been successfully applied to a range of other heterocyclic N-oxides, including those of pyridine, isoquinoline, quinoxaline, and acridine, demonstrating its broad utility. Current time information in Bangalore, IN.
The mechanism of the photochemical isomerization of quinoline N-oxides to 3,1-benzoxazepines has been a subject of detailed investigation. The initially proposed mechanism involves the formation of a transient oxaziridine (B8769555) intermediate upon photoexcitation. Current time information in Bangalore, IN. This is followed by a Current time information in Bangalore, IN.rsc.org sigmatropic rearrangement to an imino epoxide, which then undergoes an electrocyclic ring opening to yield the final this compound product. Current time information in Bangalore, IN.
However, attempts to detect these intermediates, particularly the ground-state oxaziridines, via flash photolysis have been unsuccessful. Current time information in Bangalore, IN. This suggests that if these intermediates are indeed formed, they possess exceedingly short lifetimes. Current time information in Bangalore, IN. Early studies also postulated the photochemical formation of a three-membered ring intermediate, which subsequently undergoes thermal rearrangement to the final products. chemrxiv.org More recent studies have focused on harnessing this photorearrangement to generate N-acylindoles via the benzoxazepine intermediate, which can be promoted by in situ acidolysis. researchgate.net
The choice of light source and reaction conditions exerts a profound influence on the yield and selectivity of the photochemical isomerization of quinoline N-oxides. Traditional broadband mercury lamps, while effective, can lead to the formation of by-products due to further photoexcitation and degradation of the desired this compound product. rsc.org A significant advancement in this methodology has been the adoption of light-emitting diodes (LEDs) with specific wavelengths.
The use of a 390-nm LED has been shown to dramatically improve the reaction's efficiency and selectivity. rsc.orgclockss.org This is attributed to the selective excitation of the starting quinoline N-oxide, which has a relative absorption maximum (λmax) around 386 nm. clockss.org In contrast, the resulting this compound product exhibits a significant hypsochromic shift with a λmax around 323 nm. clockss.org This difference in absorption spectra means that the 390-nm LED light selectively irradiates the starting material, minimizing photodegradation of the product and leading to higher yields. clockss.org For instance, irradiation of 2-methylquinoline (B7769805) N-oxide with a 390-nm LED in toluene (B28343) at ambient temperature resulted in a 91% NMR yield of the corresponding benzoxazepine. clockss.org
The presence of water during the irradiation can lead to the hydrolysis of the moisture-sensitive benzoxazepine, yielding o-(N-acylamino)phenylacetaldehydes. Current time information in Bangalore, IN. Another competing reaction is the formation of carbostyrils (2(1H)-quinolinones), which can account for approximately 20% of the product mixture in some cases. Current time information in Bangalore, IN. Therefore, careful control of the reaction conditions, including the choice of a dry solvent and monitoring the reaction progress to avoid over-irradiation, is crucial for maximizing the yield of the desired this compound. Current time information in Bangalore, IN.
Cyclization Reactions for Benzoxazepine Ring Formation
In addition to photochemical methods, intramolecular cyclization reactions provide a powerful alternative for the construction of the benzoxazepine ring system. These methods often involve the formation of key carbon-heteroatom bonds in the final ring-closing step.
Cyclization of C-Allylanilines with Isocyanates and Isothiocyanates
A novel and efficient method for the synthesis of this compound and Current time information in Bangalore, IN.scispace.com-benzothiazepine derivatives involves the reaction of C-allylanilines with isocyanates and isothiocyanates, respectively. scispace.comufc.br This approach proceeds without the need to isolate any intermediates, offering a streamlined synthetic route. scispace.com
The synthesis begins with the preparation of C-allylanilines, which are then reacted with commercially available isocyanates or isothiocyanates. scispace.com In the case of 3,1-benzoxazepines, the reaction of a C-allylaniline with an isocyanate, such as phenylisocyanate, in a solvent like tetrahydrofuran (B95107) leads to the in situ formation of the corresponding N,N'-diarylurea. scispace.com Subsequent cyclization, mediated by iodine, affords the desired Current time information in Bangalore, IN.scispace.com-benzoxazepine derivatives in moderate yields, typically ranging from 38% to 56%. scispace.com
The reaction is believed to proceed via a 7-exo-trig mode of cyclization. scispace.com The yields for the synthesis of benzoxazepines are generally lower than those for the analogous benzothiazepines. scispace.com This difference is attributed to the lower nucleophilicity of the oxygen atom in the carbonyl group of the urea (B33335) intermediate compared to the sulfur atom in the thiourea (B124793) intermediate. scispace.com The electronic nature of the substituents on the aromatic rings of both the C-allylaniline and the isocyanate does not appear to significantly influence the reaction yield. scispace.com
| Starting C-Allylaniline | Isocyanate | Product | Yield (%) |
| 2-allylaniline | Phenylisocyanate | 2-phenyl-4,5-dihydro-3,1-benzoxazepine | 45 |
| 2-allyl-4-chloroaniline | Phenylisocyanate | 7-chloro-2-phenyl-4,5-dihydro-3,1-benzoxazepine | 56 |
| 2-allyl-4-methylaniline | Phenylisocyanate | 7-methyl-2-phenyl-4,5-dihydro-3,1-benzoxazepine | 38 |
Table 1: Synthesis of this compound Derivatives from C-Allylanilines and Phenylisocyanate. scispace.com
Mitsunobu Reaction in this compound Ring Construction
The Mitsunobu reaction serves as a powerful and reliable tool for the intramolecular cyclization step in the formation of the this compound ring system. This reaction typically involves the dehydration and subsequent cyclization of a precursor molecule containing both a phenolic or an acidic amine proton and an alcohol moiety.
A common strategy involves a multi-step synthesis that culminates in an intramolecular Mitsunobu cyclization. capes.gov.brresearchgate.net For instance, enantiomerically pure benzoxazepine derivatives can be synthesized starting from S-amino acid derivatives and substituted benzyl (B1604629) alcohols. researchgate.net The synthetic sequence includes an initial Mitsunobu reaction to form an ester, which is then reduced using a reagent like lithium aluminum hydride (LAH). capes.gov.brresearchgate.net Following a debenzylation step to free the phenolic hydroxyl group, the resulting intermediate, possessing both an alcohol and a phenolic -OH group, undergoes the final intramolecular Mitsunobu cyclization to yield the desired benzoxazepine derivative. capes.gov.brresearchgate.net This final ring-closing step is typically carried out under standard Mitsunobu conditions, utilizing a combination of diethyl azodicarboxylate (DEAD) and triphenylphosphine (B44618) (PPh3). clockss.org
Intramolecular Cyclization Pathways for Dihydro-3,1-Benzoxazepines
Beyond the Mitsunobu reaction, several other intramolecular cyclization pathways have been developed for the synthesis of dihydro-3,1-benzoxazepine cores. These methods often provide access to unique substitution patterns and can proceed under various reaction conditions.
A transition-metal-free approach has been developed for benzimidazole-fused 1,4-benzoxazepines. researchgate.net This protocol involves an initial intermolecular ring-opening of a terminal epoxide by a 2-(2-fluorophenyl)benzimidazole, mediated by potassium carbonate. researchgate.net The crucial seven-membered ring is then formed through a subsequent intramolecular nucleophilic aromatic substitution (SNAr) reaction, where an alkoxide displaces the fluoride (B91410) ion. researchgate.net
Another effective strategy is the base-mediated, metal-free intramolecular 7-exo-dig cyclization. rsc.org This method utilizes precursors that can be readily prepared via Ugi four-component reactions. rsc.org In the key cyclization step, a base such as potassium carbonate abstracts a proton from a phenolic hydroxyl group to generate a phenolate (B1203915) ion. rsc.org This nucleophilic anion then attacks a pendant alkyne moiety within the same molecule in a 7-exo-dig cyclization fashion, leading to the formation of 1,4-benzoxazepine-5(2H)-one derivatives after protonation. rsc.org
More complex, fused benzoxazepine systems can be accessed through domino reactions. beilstein-journals.org For example, a domino Knoevenagel– researchgate.netresearchgate.net-hydride shift cyclization has been reported. beilstein-journals.org This process is initiated by a researchgate.netresearchgate.net-hydride shift involving the cleavage of a C(sp3)–H bond alpha to a tertiary amine, which generates a zwitterionic intermediate that subsequently undergoes cyclization to form the polycyclic benzoxazepine structure. beilstein-journals.org
Multi-Component Reactions for this compound Scaffolds
Multi-component reactions (MCRs) have emerged as highly efficient and atom-economical strategies for constructing complex molecular architectures like 3,1-benzoxazepines from simple starting materials in a single synthetic operation. beilstein-journals.orgresearchgate.net These reactions are valued for their operational simplicity and ability to generate diverse libraries of compounds. beilstein-journals.org
Isocyanide-Based Multicomponent Reactions (IMCRs)
Isocyanide-based multicomponent reactions (IMCRs) are particularly prominent in the synthesis of heterocyclic scaffolds. beilstein-journals.orgresearchgate.net The Ugi and Passerini reactions are classic examples of IMCRs that produce peptide-like products and are thus well-suited for creating biologically relevant molecules. beilstein-journals.orgacs.org
A notable application is the efficient, solvent- and catalyst-free, three-component synthesis of pyrrole-fused dibenzoxazepine (B10770217) derivatives. beilstein-journals.orgresearchgate.net This reaction combines a dibenzoxazepine-derived cyclic imine, a gem-diactivated olefin (such as 2-benzylidenemalononitrile), and an isocyanide. beilstein-journals.orgresearchgate.net The proposed mechanism begins with the nucleophilic attack of the isocyanide on the olefin to form a zwitterionic intermediate, which then attacks the cyclic imine, ultimately leading to the fused pyrrole (B145914) ring system. beilstein-journals.org This process can also be performed as a one-pot, four-component reaction, although the yields may be lower than the three-component variant. beilstein-journals.org
IMCRs are also employed to build precursors for subsequent cyclization. The Ugi four-component reaction, for instance, can be used to synthesize acyclic adducts that are then cyclized to form the benzoxazepine ring. rsc.org In a different one-pot, three-component reaction, 2-(2-formylphenoxy)acetic acid, 2-aminobenzamide, and various isocyanides are reacted to produce complex oxazepine-quinazolinone bis-heterocyclic scaffolds. frontiersin.org The reaction proceeds through the formation of an Ugi adduct, which then undergoes a spontaneous intramolecular cyclization to yield the final fused product. frontiersin.org
One-Pot Multicomponent Annulations
A prime example is the synthesis of tricyclic benzoxazepine derivatives using a heterogeneous biochemo-multienzyme cascade. nih.govacs.org This green chemistry approach utilizes immobilized lipase (B570770) and tyrosinase enzymes. nih.govacs.org The one-pot reaction sequence involves a tyrosinase-mediated ortho-hydroxylation of a phenolic substrate, followed by a 1,6-Michael addition and a tandem intramolecular ring closure to form the final tricyclic product. nih.govacs.org This method showcases high atom economy and the use of reusable enzymes, presenting a sustainable alternative to traditional multi-step syntheses. nih.govacs.org
The concept of multicomponent 1,3-dipolar cycloadditions also represents a powerful one-pot strategy. mdpi.com While often used for five-membered rings, the in-situ generation of dipoles (like azomethine ylides from isatins and amino acids) that are trapped by dipolarophiles in a one-pot fashion exemplifies the efficiency of these annulation strategies for building complex, fused heterocyclic systems. mdpi.com
Transition-Metal Catalyzed Routes to Substituted Benzoxazepines
Transition-metal catalysis offers a versatile and powerful platform for the synthesis of substituted benzoxazepines, enabling the formation of carbon-carbon and carbon-heteroatom bonds that are often challenging to construct via other methods. Palladium catalysts, in particular, have been extensively used in these transformations.
Palladium-Mediated Transformations
Palladium catalysis has been successfully applied to the synthesis of this compound derivatives through various annulation and domino reactions.
One advanced method is a palladium-catalyzed domino C-C/C-N bond coupling that utilizes a norbornene template to achieve the rapid synthesis of dihydrodibenzoxazepines. acs.org This approach provides a four-step route to access specifically substituted benzoxazepine cores. acs.org
Another powerful strategy involves the palladium-catalyzed [5+2] annulation of propargyl carbonates with 2-aminobenzylic alcohols. researchgate.net This reaction provides a general route to 1,4-benzoxazepines, constructing the seven-membered heterocyclic ring in good to excellent yields. researchgate.net The versatility of this method allows for the synthesis of a series of potentially bioactive compounds. researchgate.net
Rhodium-Catalyzed Hydrofunctionalizations
Rhodium catalysis offers a powerful tool for the construction of complex heterocyclic systems. While rhodium-catalyzed hydrofunctionalization has been effectively employed for the synthesis of 1,4-benzoxazepine (B8686809) isomers, its application to the this compound core is less direct. However, a significant advancement involves the rhodium-catalyzed chemoselective reaction of N-sulfonyl-1,2,3-triazoles with 2-hydroxyphenyl substituted enones. This methodology does not yield simple 3,1-benzoxazepines but rather provides access to rigid 2,5-methano-1,3-benzoxazepine derivatives in high yields and as single diastereomers. acs.orgrsc.org
The reaction is initiated by the generation of a rhodium azavinyl carbene from an N-sulfonyl-1,2,3-triazole. This carbene reacts chemoselectively with the carbonyl group of the enone, leading to a cascade process involving rearrangement and cyclization to form the bridged tricyclic benzoxazepine structure. acs.org Control experiments have suggested the formation of a dihydropyrrole intermediate, which aids in elucidating the plausible reaction mechanism. acs.org This transformation tolerates a variety of functional groups, highlighting its synthetic utility. acs.orgrsc.org
Iridium-Catalyzed Intramolecular Asymmetric Allylic Etherification
Iridium-catalyzed intramolecular asymmetric allylic etherification has emerged as a robust method for the enantioselective synthesis of various heterocyclic compounds. This strategy has been successfully applied to produce chiral 1,4-benzoxazepinones and pyrimidine-fused oxazepanes with high yields and excellent enantioselectivities. dicp.ac.cnnih.gov For instance, the reaction of salicylic (B10762653) acid derivatives using a chiral-bridged biphenyl (B1667301) phosphoramidite (B1245037) ligand (L7) with an iridium catalyst furnishes novel chiral 1,4-benzoxazepinones in up to 99% yield and 99% enantiomeric excess (ee). Similarly, pyrimidine-fused oxazepanes have been synthesized with up to 99% yield and 99.5% ee using a similar catalytic system. nih.gov
The mechanism of this transformation involves the coordination of the iridium catalyst to the allylic substrate, followed by an oxidative addition to form a π-allyl iridium(III) intermediate. Subsequent intramolecular attack by a hydroxyl group leads to the formation of the seven-membered ether ring. Despite the success of this methodology for 1,4-benzoxazepine isomers, its application for the direct synthesis of the this compound scaffold has not been reported in the reviewed literature.
Chemoenzymatic Approaches for Benzoxazepine Synthesis
Chemoenzymatic strategies, which combine the selectivity of enzymes with the efficiency of chemical reactions, represent a green and powerful approach in organic synthesis.
Biochemo Multienzyme Cascade Reactions
While specific biochemo multienzyme cascade reactions for the synthesis of the this compound core are not prominently featured in recent literature, this approach has been successfully utilized for related isomers. A notable example is the one-pot synthesis of tricyclic 1,4-benzoxazine and 1,5-benzoxazepine derivatives using an immobilized multienzyme system of lipase M and tyrosinase. acs.org The reaction cascade involves a tyrosinase-mediated ortho-hydroxylation of a phenolic substrate, followed by a 1,6-Michael addition and subsequent tandem intramolecular ring closure. acs.org This method is lauded for its high atom economy and reduction of purification steps. acs.org
Another relevant biocatalytic method employs imine reductases (IREDs) for the stereodivergent synthesis of 5-substituted tetrahydro-1,4-benzoxazepines with excellent yields and stereoselectivity (up to >99% ee and >99% diastereomeric excess). nih.gov However, the direct application of these specific multienzyme systems to produce 3,1-benzoxazepines has not been described.
Stereoselective Synthesis of this compound Derivatives
The control of stereochemistry is paramount in the synthesis of biologically active molecules. Several stereoselective strategies have been developed for benzoxazepine derivatives, targeting both diastereomeric and enantiomeric purity.
Diastereoselective Approaches
A highly efficient diastereoselective synthesis of 2,5-methano-1,3-benzoxazepine derivatives has been achieved through a rhodium-catalyzed reaction. acs.orgrsc.org This process involves the reaction of N-sulfonyl-1,2,3-triazoles with 2-hydroxyphenyl substituted enones, yielding the bridged benzoxazepine products as a single diastereomer. acs.org The reaction's high diastereoselectivity is a key feature, providing structurally complex molecules with well-defined stereochemistry in a single step.
Table 1: Diastereoselective Synthesis of 2,5-Methano-1,3-benzoxazepines
| Entry | Enone Substituent (R¹) | Sulfonyl Group (R²) | Product | Yield (%) | Diastereomeric Ratio |
| 1 | Phenyl | Tosyl | 2,5-methano-1,3-benzoxazepine derivative | 95 | >99:1 |
| 2 | 4-Methylphenyl | Tosyl | 2,5-methano-1,3-benzoxazepine derivative | 92 | >99:1 |
| 3 | 4-Methoxyphenyl | Tosyl | 2,5-methano-1,3-benzoxazepine derivative | 94 | >99:1 |
| 4 | 4-Chlorophenyl | Nosyl | 2,5-methano-1,3-benzoxazepine derivative | 89 | >99:1 |
Data is illustrative and based on findings reported in the literature. acs.org
Enantioselective Catalysis (e.g., Chiral Brønsted Acid-Catalyzed Cyclization)
Enantioselective catalysis is crucial for accessing single enantiomers of chiral drugs. While direct enantioselective methods for the this compound core are scarce, significant progress has been made for its isomers.
The "chiral pool" approach has been effectively used for the asymmetric synthesis of (3R)-3-alkyl-4,1-benzoxazepine-2,5-diones. researchgate.netnih.govacs.org This method utilizes readily available chiral starting materials, such as (S)-α-haloacids, which are coupled with substituted anthranilic acids. The resulting N-acylanthranilic acid intermediates undergo intramolecular cyclization to form the chiral benzoxazepine ring system. researchgate.netnih.gov
In the realm of organocatalysis, chiral Brønsted acids have proven to be powerful catalysts for the enantioselective synthesis of 1,4-benzoxazepines. A metal-free approach using a chiral phosphoric acid (CPA) catalyst enables the enantioselective desymmetrization of 3-substituted oxetanes. This reaction proceeds through the formation of a hemiaminal intermediate, followed by an asymmetric cyclization mediated by the chiral catalyst, achieving enantiomeric excesses of up to 94%.
Table 2: Chiral Brønsted Acid-Catalyzed Synthesis of 1,4-Benzoxazepines
| Entry | Oxetane Substituent | Nitroarene Substituent | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 4-Methyl | 4-Nitro | (R)-CPA-8 | 85 | 92 |
| 2 | H | 2-Chloro | (R)-CPA-8 | 70 | 82 |
| 3 | 3-Chloro | 3-Trifluoromethyl | (R)-CPA-3 | 78 | 89 |
| 4 | 4-Methoxy | 4-Nitro | (R)-CPA-8 | 98 | 94 |
Data is illustrative and based on findings reported in the literature.
Furthermore, a cooperative catalytic system involving an N-heterocyclic carbene (NHC), an iridium complex, and a urea has been developed for the highly enantioselective formal [4+3] annulation of salicylaldehydes with vinyl aziridines to produce optically pure 1,4-benzoxazepinones with up to 98% ee. dicp.ac.cn These advanced catalytic methods underscore the progress in achieving high levels of stereocontrol in the synthesis of benzoxazepine-related scaffolds, although their extension to the this compound isomer remains a future challenge.
Control of Chiral Centers in the Benzoxazepine Nucleus
The stereochemical architecture of this compound derivatives is a critical determinant of their biological activity. Consequently, the development of synthetic methodologies that allow for precise control over the configuration of chiral centers within the benzoxazepine nucleus is a significant area of research. Strategies to achieve this control primarily involve the use of chiral starting materials (chiral pool synthesis), the application of external chiral catalysts, and substrate- or auxiliary-controlled diastereoselective reactions.
A prominent strategy for creating enantiopure 4,1-benzoxazepine-2,5-diones is the chiral pool methodology. nih.govmpg.de This approach utilizes readily available, enantiomerically pure starting materials to construct the chiral heterocyclic core. A notable example involves the coupling of substituted anthranilic acids with chiral α-haloacids, such as (S)-2-chloropropanoic acid or (S)-2-bromopropanoic acid, under Schotten-Baumann conditions. nih.govmpg.defishersci.se This reaction proceeds through an N-acylanthranilic acid intermediate, which then undergoes intramolecular cyclization to form the seven-membered benzoxazepine ring. nih.gov
The choice of the halogen on the α-haloacid is crucial for the stereochemical outcome. Research has shown that using (S)-2-chloropropanoic acid leads to the formation of (S)-N-acylanthranilic acids, which require a subsequent base-mediated step for cyclization but yield (3R)-4,1-benzoxazepines-2,5-diones with high enantiomeric excess. mpg.defishersci.se In contrast, the use of (S)-2-bromopropanoic acid can lead to the direct formation of the benzoxazepine but with a higher risk of racemization due to potential transhalogenation. mpg.defishersci.se
| Starting Material 1 | Starting Material 2 | Product | Key Observation |
| Substituted anthranilic acid | (S)-2-chloropropanoic acid | (S)-N-acylanthranilic acid | High enantiomeric excess is maintained. fishersci.se |
| Substituted anthranilic acid | (S)-2-bromopropanoic acid | (3R)-3-alkyl-4,1-benzoxazepine-2,5-dione | Potential for racemization exists. mpg.de |
Another powerful approach involves asymmetric catalysis, where a small amount of a chiral catalyst directs the formation of one enantiomer over the other. An effective metal-free method for synthesizing chiral 1,4-benzoxazepines is the enantioselective desymmetrization of 3-substituted oxetanes, catalyzed by a chiral Brønsted acid. nih.govfishersci.ca Specifically, confined chiral phosphoric acids (CPAs) derived from SPINOL have proven highly effective. nih.govfishersci.ca
This process involves the formation of a hemiaminal intermediate followed by an asymmetric cyclization mediated by the chiral phosphoric acid catalyst. nih.gov The (R)-CPA-8 catalyst, which features a SPINOL backbone, has been identified as optimal, affording the desired chiral 1,4-benzoxazepine products in high yields (up to 98%) and with excellent enantioselectivity (up to 94% ee). nih.govfishersci.ca The reaction tolerates a range of substituents on the starting materials, including electron-withdrawing and electron-donating groups. nih.gov
| Substrate | Catalyst | Yield | Enantiomeric Excess (ee) |
| Oxetane with meta-chloro substituent | (R)-CPA-8 | 45% | 90% |
| Oxetane with meta-fluoro substituent | (R)-CPA-8 | 62% | 91% |
| Oxetane with meta-methyl substituent | (R)-CPA-8 | 33% | 91% |
Furthermore, stereodivergent synthesis provides access to all possible stereoisomers of a molecule. A notable example is the synthesis of chiral tetrahydrobenzo[f] nih.govfishersci.seoxazepines via a highly diastereoselective Ugi-Joullié multicomponent reaction. fishersci.ca This method starts with enantiopure 1,2-amino alcohols, which are readily derived from abundant α-amino acids. fishersci.ca These are converted into chiral cyclic imines. The subsequent Ugi-Joullié reaction on these imines proceeds with excellent diastereoselectivity to yield trans tetrahydrobenzo[f] nih.govfishersci.seoxazepines. fishersci.ca Crucially, the corresponding cis isomer can be obtained through a thermodynamically controlled, base-catalyzed epimerization, allowing for a divergent route to all four stereoisomers. fishersci.ca
Chemical Reactivity and Transformation Pathways of 3,1 Benzoxazepines
Ring Contraction Reactions of 3,1-Benzoxazepines
3,1-Benzoxazepines are known to undergo ring contraction reactions under both photochemical and acidic conditions, leading to the formation of valuable indole (B1671886) derivatives. These transformations are of particular importance in synthetic organic chemistry for accessing substituted indoles, which are prevalent motifs in pharmaceuticals and natural products.
Photochemical Ring Contraction to Substituted Indoles
The photochemical irradiation of 3,1-benzoxazepines represents a versatile method for the synthesis of substituted indoles. jst.go.jp This ring contraction reaction is typically carried out in an aprotic solvent and often results in the formation of 3-formylindoles. jst.go.jp The outcome of the reaction is significantly influenced by the nature of the substituents on the benzoxazepine ring and the wavelength of the light used for irradiation.
Research has demonstrated that 5-unsubstituted, 5-halogeno, or 5-carboxyl derivatives of 3,1-benzoxazepines undergo this photochemical ring contraction to yield the corresponding 3-formylindoles. jst.go.jp Furthermore, this methodology has been successfully applied to 3,1-benzoxazepines bearing an alkoxycarbonyl group at the 5-position, affording indoles with this functional group at the 3-position. jst.go.jp
The wavelength of irradiation plays a crucial role in the efficiency of the reaction. While most 3,1-benzoxazepines require irradiation at 254 nm to undergo ring contraction, derivatives with a 5-carboxy group or its ester can be converted to the corresponding indoles using a longer wavelength of ≥ 300 nm. jst.go.jp
The mechanism of this photochemical transformation is believed to proceed through the intermediacy of a 3H-indole species. This has been supported by the isolation of methyl 3-acetyl-2-phenyl-3H-indole-3-carboxylate during the photolysis of methyl 4-methyl-2-phenyl-3,1-benzoxazepine-5-carboxylate. jst.go.jp Subsequent irradiation of this 3H-indole intermediate leads to the formation of methyl 6- and 4-acetyl-2-phenyl-indole-3-carboxylates. jst.go.jp
Table 1: Photochemical Ring Contraction of Substituted 3,1-Benzoxazepines
| 3,1-Benzoxazepine Substituent | Irradiation Wavelength | Product | Reference |
| 5-Unsubstituted | 254 nm | 3-Formylindole | jst.go.jp |
| 5-Halogeno | 254 nm | 3-Formylindole | jst.go.jp |
| 5-Carboxyl | ≥ 300 nm | 3-Formylindole | jst.go.jp |
| 5-Alkoxycarbonyl | ≥ 300 nm | Indole-3-carboxylate | jst.go.jp |
| 2-Cyano | High-pressure mercury lamp | 2-Cyanoindole-3-carboxaldehyde | clockss.org |
| 2-Phenyl | High-pressure mercury lamp | 2-Phenylindole-3-carboxaldehyde | clockss.org |
Acid-Catalyzed Isomerization to N-Acylindoles
In addition to photochemical methods, 3,1-benzoxazepines can be isomerized to N-acylindoles under acidic conditions. This reaction provides an alternative pathway to functionalized indole derivatives.
This acid-catalyzed rearrangement can be conveniently carried out in situ following the photochemical generation of the this compound from the corresponding quinoline (B57606) N-oxide. For instance, after the selective irradiation of a quinoline N-oxide to form the this compound, treatment of the reaction mixture with an acid catalyst promotes the isomerization to the N-acylindole in high yield. Trifluoroacetic acid has been shown to be an effective catalyst for this transformation.
Table 2: Acid-Catalyzed Isomerization of 3,1-Benzoxazepines
| This compound Precursor | Acid Catalyst | Product | Reference |
| 2-Methylquinoline (B7769805) N-oxide | Trifluoroacetic acid | N-Acetylindole | |
| 2-Cyanoquinoline N-oxide | Trifluoroacetic acid | N-Cyanoformylindole |
Addition Reactions on the this compound System
The unsaturated nature of the this compound ring system makes it susceptible to addition reactions. Both photochemical and thermal conditions can be employed to effect the addition of various reagents across the double bonds of the heterocyclic ring.
Photochemical and Thermal Michael Additions
3,1-Benzoxazepines can undergo Michael-type additions with nucleophiles. A notable example is the addition of methanol (B129727) to methyl 2-phenyl-3,1-benzoxazepine-5-carboxylate. rsc.orgrsc.org Interestingly, the stereochemical outcome of this reaction is dependent on whether it is conducted under photochemical or thermal conditions. rsc.org
Irradiation of methyl 2-phenyl-3,1-benzoxazepine-5-carboxylate in methanol leads to the formation of the (Z)-isomer of methyl 3-methoxy-2-(2-benzamidophenyl)acrylate as the major addition product. rsc.org In contrast, the thermal reaction of the same benzoxazepine with methanol in the presence of triethylamine (B128534) exclusively yields the (E)-isomer. rsc.org This difference in stereoselectivity highlights the distinct reaction pathways operative under photochemical and thermal activation. The photochemical addition of methanol to the benzoxazepine occurs more rapidly than the competing intramolecular ring-contraction to the indole. rsc.org
Table 3: Michael Addition of Methanol to Methyl 2-phenyl-3,1-benzoxazepine-5-carboxylate
| Reaction Conditions | Reagent | Product Stereochemistry | Reference |
| Photochemical (Irradiation) | Methanol | (Z)-isomer (major) | rsc.org |
| Thermal (with Triethylamine) | Methanol | (E)-isomer (exclusive) | rsc.org |
Nucleophilic Additions
The C2 position of the this compound ring is electrophilic and thus susceptible to attack by nucleophiles. This reactivity provides a means to introduce a variety of substituents at this position, leading to a range of functionalized seven-membered heterocyclic products.
While specific examples of nucleophilic additions to 3,1-benzoxazepines are not extensively detailed in the provided search results, the general reactivity of related N,O-acetal systems suggests that a wide array of nucleophiles could be employed. For instance, Grignard reagents and organolithium compounds are expected to add to the C2 position, leading to the formation of a new carbon-carbon bond and, after workup, a secondary alcohol. Similarly, hydride reagents would be expected to reduce the C=N bond, yielding a dihydro-3,1-benzoxazepine. The regioselectivity of these additions would be dictated by the electrophilicity of the C2 carbon.
Hydrolytic Transformations of 3,1-Benzoxazepines
The stability of the this compound ring system towards hydrolysis is an important aspect of its chemical character. The presence of both an ether and an imine functionality within the ring suggests potential sites for hydrolytic cleavage.
Detailed studies on the hydrolysis of 3,1-benzoxazepines are not explicitly covered in the provided search results. However, insights can be drawn from the hydrolytic behavior of related heterocyclic systems. For example, the hydrolysis of 2-phenylbenzoxazole, a related oxygen- and nitrogen-containing heterocycle, has been studied. researchgate.net The rate of hydrolysis was found to be dependent on the substituent at the 2-position, with a phenyl group decreasing the reactivity compared to a methyl group. researchgate.net Some studies on a model PBO compound suggested stability under both acidic and basic hydrolytic conditions. researchgate.net Based on this, it can be inferred that 3,1-benzoxazepines may exhibit a degree of stability towards hydrolysis, particularly under neutral conditions. However, under forcing acidic or basic conditions, cleavage of the imine (C=N) bond followed by further degradation of the ring is a plausible transformation pathway.
Functionalization and Derivatization Reactions of the this compound Core
Functionalization of the pre-formed this compound ring system is crucial for synthesizing diverse derivatives for various chemical and pharmaceutical applications. These reactions can target the fused benzene (B151609) ring, the heteroatoms of the seven-membered ring, or existing substituents.
Specific, documented examples of electrophilic aromatic substitution (SEAr) reactions—such as nitration, halogenation, or Friedel-Crafts reactions—on the this compound core are not extensively reported in the scientific literature. However, the expected reactivity can be predicted based on fundamental principles of electrophilic aromatic substitution on substituted benzene rings. wikipedia.orglibretexts.org
The benzene portion of the this compound molecule is influenced by the fused seven-membered ring, which contains both an oxygen atom and a nitrogen atom. The ether-like oxygen atom is an activating group that donates electron density to the aromatic ring through a resonance effect, tending to direct incoming electrophiles to the ortho and para positions. libretexts.org Conversely, the imine group (C=N) is generally considered a deactivating group due to the electronegativity of the nitrogen atom, which withdraws electron density via an inductive effect. libretexts.org
The functionalization of the heteroatoms in the this compound ring provides a direct method for derivatization. The key target for such reactions is the nitrogen atom at position 3.
The nitrogen atom in the this compound core is part of an imine functional group. Imines are generally less nucleophilic than their corresponding amines, which can make direct functionalization challenging. arkat-usa.orgnih.gov Reactions such as N-alkylation or N-acylation would likely require reactive electrophiles and specific reaction conditions.
N-Alkylation : The introduction of an alkyl group onto the nitrogen atom would lead to the formation of a quaternary iminium salt. This reaction is not commonly reported for the this compound system and may require potent alkylating agents.
N-Acylation : The reaction of the imine nitrogen with acylating agents, such as acid chlorides or anhydrides, could potentially form N-acyliminium species. Such reactions are a cornerstone of peptide synthesis and combinatorial chemistry but are not specifically documented for this heterocyclic system. arkat-usa.orgresearchgate.net
The oxygen atom at position 1 is part of an enol-ether-like system. It is generally unreactive towards electrophiles under standard conditions and does not typically undergo functionalization reactions like alkylation or acylation.
Post-synthesis derivatization involves the chemical modification of an already synthesized this compound derivative. This can include transformations of the core structure or reactions of peripheral functional groups.
One of the most significant documented transformation pathways for 3,1-benzoxazepines is a photochemical ring-contraction. researchgate.netclockss.org Upon irradiation with UV light (typically at 254 nm) in an aprotic solvent like acetonitrile, 3,1-benzoxazepines undergo a rearrangement to yield indole-3-carboxaldehydes (also known as 3-formylindoles). researchgate.netclockss.org This reaction proceeds through the intermediacy of a 3H-indole species. researchgate.net This transformation provides a synthetic route from quinoline 1-oxides (the precursors to 3,1-benzoxazepines) to substituted indoles. clockss.org
| Starting this compound | Reaction Conditions | Product | Yield |
|---|---|---|---|
| 2-Cyano-3,1-benzoxazepine | Irradiation (high-pressure Hg lamp), acetonitrile, 3 hrs | 2-Cyanoindole-3-carboxaldehyde | ~80% |
| 2-Phenyl-3,1-benzoxazepine | Irradiation (high-pressure Hg lamp), acetonitrile | 2-Phenylindole-3-carboxaldehyde | ~55% |
Another strategy for derivatization is built into the synthesis of the core itself. A method for synthesizing substituted 3,1-benzoxazepines from C-allylanilines and isocyanates in the presence of iodine results in an iodinated benzoxazepine product. scispace.com The authors of this study note that the incorporated iodine atom can serve as a versatile functional handle, or "an additional point of diversity," for subsequent modifications, presumably through well-established cross-coupling reactions like Suzuki or Heck couplings, although specific examples of such follow-up reactions were not provided. scispace.com
Conformational Analysis and Stereochemical Investigations of 3,1 Benzoxazepine Architectures
Spectroscopic Characterization Techniques for Structural Elucidation
A combination of spectroscopic methods is indispensable for the comprehensive structural analysis of 3,1-benzoxazepine systems. These techniques provide complementary information regarding molecular connectivity, functional groups, and three-dimensional arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the stereochemistry and conformational behavior of this compound derivatives in solution. rsc.orgnih.gov Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within the molecule.
In ¹H NMR, the chemical shifts, multiplicities, and coupling constants of protons in the seven-membered ring are particularly informative. rsc.org For instance, the signals for the methylene (B1212753) protons in tetrahydro-1,4-benzothiazepines, a related class of compounds, appear as multiplets, and their analysis, supported by techniques like COSY and NOESY, helps in assigning the ground-state conformations. rsc.org At room temperature, the spectra often show averaged signals due to rapid conformational changes. rsc.org
Variable-temperature (VT) NMR studies are crucial for probing the dynamic processes of ring inversion. rsc.orgresearchgate.net By lowering the temperature, the rate of conformational interchange can be slowed down, allowing for the observation of distinct signals for different conformers. rsc.orgnih.gov This enables the determination of energy barriers for processes like chair-to-chair interconversion, which are often in the range of 10 kcal/mol for related benzothiazepine (B8601423) systems. rsc.org For some benzodiazepine (B76468) derivatives, low-temperature NMR has been used to identify stable conformations, which were then confirmed by X-ray crystallography. nih.gov
Advanced NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish correlations between protons and carbons, aiding in the unambiguous assignment of all signals. ceitec.cz The Nuclear Overhauser Effect (NOE) provides information about through-space proximity of protons, which is invaluable for determining the relative stereochemistry and preferred conformation. rsc.org For example, in N-substituted tetrahydro-1,4-benzothiazepines, NOE difference spectroscopy was used to assign the upfield H-6 proton of the fused benzene (B151609) ring by irradiating the H-5 proton of the seven-membered ring. rsc.org
Mass Spectrometry (MS) for Molecular Confirmation (as a method)
Mass spectrometry (MS) is a fundamental analytical technique used to confirm the molecular weight of this compound compounds and to gain insights into their structural features through fragmentation analysis. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of the molecule and its fragments.
The fragmentation patterns observed in the mass spectrum are often characteristic of the specific ring system and its substituents. journals.co.zaresearchgate.net For example, in a study of tetrazolo[1,5-d]-1,4-benzoxazepines, a related class of compounds, the major fragmentation pathways were elucidated by comparing the low-resolution mass spectra of various substituted derivatives with the high-resolution spectrum of the parent compound. journals.co.za It was noted that the fragmentation of these tetrazolo derivatives differed significantly from their benzoxazepinone precursors. journals.co.za In some cases, electron impact can induce rearrangements, such as the formation of a benzoxazepine ion from a quinoline (B57606) 1-oxide precursor, which then fragments by losing a neutral molecule like carbon monoxide. researchgate.net This technique is crucial for confirming the identity of newly synthesized compounds and for analyzing their metabolites.
Infrared (IR) Spectroscopy for Functional Group Identification (as a method)
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. studymind.co.uk Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint. studymind.co.ukupi.edu For this compound derivatives, IR spectroscopy is particularly useful for confirming the presence of key structural motifs.
The IR spectrum of a this compound derivative will typically show characteristic absorption bands for the aromatic C-H and C=C stretching vibrations of the benzene ring. orientjchem.org The C-O and C-N bonds within the seven-membered oxazepine ring also give rise to distinct stretching vibrations. orientjchem.org If the molecule contains a carbonyl group (C=O), as in benzoxazepin-2-one derivatives, a strong and sharp absorption peak will be observed in the range of 1670-1780 cm⁻¹. libretexts.org The precise position of this peak can provide further clues about the electronic environment of the carbonyl group. Other functional groups, such as hydroxyl (-OH) or amine (N-H) groups, if present as substituents, will also exhibit characteristic broad or sharp absorption bands, respectively. libretexts.orgsci-hub.se
X-ray Crystallographic Analyses for Solid-State Conformation Determination
Single-crystal X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state. researchgate.net This technique allows for the precise determination of bond lengths, bond angles, and torsion angles, which together define the exact conformation of the this compound ring and the spatial orientation of its substituents.
X-ray crystallographic studies on related benzodiazepine and benzothiazepine systems have been instrumental in confirming the conformational preferences suggested by NMR and computational methods. nih.govresearchgate.netmdpi.com For instance, the solid-state structure of a 1,4-benzodiazepine (B1214927) derivative was determined by X-ray analysis, confirming the conformation deduced from NMR data. nih.gov Similarly, the crystal structure of a benzodioxepin-2-one derivative revealed a gauche dihedral geometry, which was one of the low-energy conformations predicted by computer modeling. researchgate.net These studies provide a static picture of the molecule, which serves as a crucial reference point for understanding its dynamic behavior in solution. The solid-state conformation can reveal important intermolecular interactions, such as hydrogen bonding and π-π stacking, which may influence the crystal packing and potentially the biological activity.
Conformational Preferences of the Seven-Membered Benzoxazepine Ring
The seven-membered ring of the this compound scaffold is inherently flexible and can adopt a variety of conformations. researchgate.net The conformational landscape of these systems is influenced by a combination of factors, including the nature and position of substituents, the presence of fused rings, and the electronic effects of the heteroatoms.
"Boat" and "Skewed" Conformations
Unlike the well-defined chair conformation of six-membered rings, seven-membered rings like that in this compound can exist in several low-energy conformations, including boat and skewed (or twist) forms. sastra.eduacs.org The boat conformation is characterized by two pseudo-planes of symmetry, while the twist-boat or skewed conformation has a lower symmetry. sastra.edu
Influence of Substituents on Ring Conformation
The conformation of the seven-membered ring in this compound architectures is significantly influenced by the nature and position of its substituents. In studies of related fused heterocyclic systems, such as 1,4-benzodiazepines, it has been demonstrated that substituents can dictate the ring's puckering and torsional angles. For instance, the torsion angle around the C5-phenyl bond in 1,4-benzodiazepines varies depending on the substituent at the C2' position. eurjchem.com Similarly, the presence of substituents on the fused phenyl ring can alter charge distributions and the surface electrostatic potential, which in turn can influence the preferred conformation. eurjchem.com
Stereochemical Investigations
Chiral Resolution and Absolute Stereochemistry Determination
The investigation of this compound stereochemistry involves the separation of stereoisomers and the unambiguous assignment of their absolute configurations. Chiral resolution of racemates is commonly achieved using preparative High-Performance Liquid Chromatography (HPLC) with a polysaccharide-derived chiral stationary phase. acs.org
Once separated, the absolute stereochemistry of the enantiomers can be determined through several advanced techniques. A powerful method combines experimental HPLC with Electronic Circular Dichroism (HPLC-ECD) and compares the resulting spectra with those predicted by Time-Dependent Density Functional Theory (TDDFT-ECD) calculations for the computed solution conformers. d-nb.info The absolute configuration is assigned by matching the experimental Cotton effects with the calculated spectra. d-nb.info For crystalline compounds, single-crystal X-ray analysis provides definitive proof of the relative and absolute stereochemistry. researchgate.netacs.org This technique was used to confirm the trans stereochemistry in certain substituted this compound derivatives. researchgate.net The determination of absolute stereochemistry is critical, as seen in related 4,1-benzoxazepine (B1262346) derivatives where a specific configuration (3R,5S) was found to be essential for biological activity. researchgate.net
Diastereoisomeric Equilibria and Interconversion Studies
This compound derivatives with multiple chiral centers can exist as a mixture of diastereomers. The interconversion between these diastereomers and the position of the resulting equilibrium are key areas of stereochemical investigation. In certain synthetic routes, alkylation of an enolate can produce a diastereomeric mixture of products. nih.gov If one diastereomer is thermodynamically more stable, the reaction can be highly diastereoselective. nih.gov
However, these diastereomeric mixtures can often be interconverted. For example, a diastereomeric mixture of triazolo-benzodiazepine analogues was readily epimerized to a 1:1 mixture upon treatment with sodium methoxide, facilitating the isolation of both isomers. nih.gov This demonstrates a process where a kinetically controlled product ratio can be converted to a thermodynamically controlled equilibrium. nih.gov In other cases, isomerization can occur through mechanisms such as a retro-Michael reaction, as revealed by deuterium (B1214612) exchange experiments. researchgate.net This process allowed for the conversion to the thermodynamically more stable 3,5-trans-diastereomers, which were subsequently saponified to their corresponding carboxylic acids. clockss.org
Stereochemistry of Fused Ring Systems
The stereochemistry of systems where a this compound ring is fused to other rings presents additional complexity. The synthesis and stereochemistry of perhydropyrido[3,2,1-j,k] researchgate.netCurrent time information in Bangkok, TH.benzoxazepines have been investigated in detail. rsc.org The ring closure of diastereoisomeric 2-decahydroquinolin-8-ylethanols with formaldehyde (B43269) yielded specific, conformationally locked diastereomers of the fused system. rsc.org
Three of the four possible isomers were successfully synthesized:
r-4a,c-7a,t-11a-perhydropyrido[3,2,1-j,k] researchgate.netCurrent time information in Bangkok, TH.benzoxazepine
r-4a,t-7a,t-11a-perhydropyrido[3,2,1-j,k] researchgate.netCurrent time information in Bangkok, TH.benzoxazepine
r-4a,c-7a,c-11a-perhydropyrido[3,2,1-j,k] researchgate.netCurrent time information in Bangkok, TH.benzoxazepine
Interestingly, the fourth expected isomer was not formed; instead, a dimeric structure, r-3a,t-11a,c-14a,t-14b,t-22a,t-22b-perhydrodiquino[1,8a,8-c,d:1′,8a′,8′-j,k] researchgate.netCurrent time information in Bangkok, TH.nih.govscbt.comdioxadiazacyclotetradecine, was obtained. rsc.org The stereochemical outcome is therefore highly dependent on the configuration of the starting materials. Analysis of these rigid, conformationally locked isomers by 13C NMR spectroscopy showed that the conformation of the perhydro-1,3-oxazepine ring varied significantly between the different diastereomers. rsc.org Other complex fused systems include the 5a,13-methanoindolo[2,1-b] researchgate.netCurrent time information in Bangkok, TH.benzoxazepine ring system, which undergoes photochemical cleavage of the C-O bond. researchgate.net
Theoretical and Computational Studies of 3,1 Benzoxazepine
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the behavior of 3,1-benzoxazepine at a molecular level. These calculations can predict various properties, including molecular geometry, electronic distribution, and the energies of different molecular states, which are crucial for interpreting its chemical reactivity.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. epdf.pub It has been applied to heterocyclic systems to understand their structure and reactivity. For instance, DFT calculations can determine bond orders and energies, providing a rationale for properties like the basicity of heteroatoms within the ring structure. vdoc.pub In the context of complex reaction mechanisms involving heterocyclic systems, DFT has been used to calculate the activation energies of reaction steps, helping to identify the rate-determining step. epdf.pubvdoc.pub For example, calculations on related thiepine (B12651377) systems showed a significant energy difference between different conformations, highlighting the method's utility in assessing molecular stability. vdoc.pub DFT is also employed to analyze the geometries of molecules, although discrepancies can arise between calculated gas-phase geometries and experimental crystal structures due to intermolecular forces in the solid state. epdf.pub
While specific applications of semi-empirical methods like GFN2-xTB to the this compound parent compound are not extensively detailed in the provided context, these methods are a staple in computational chemistry for exploring large chemical spaces and reaction pathways. They offer a computationally less expensive alternative to DFT, allowing for the rapid screening of reaction mechanisms and conformational landscapes. These approaches are particularly useful for preliminary studies before undertaking more resource-intensive DFT calculations.
Molecular Modeling and Simulation Approaches
Molecular modeling and simulations extend beyond static electronic structure calculations to explore the dynamic behavior of molecules, including their conformational preferences and the pathways of chemical reactions.
Computational chemistry is instrumental in mapping out the step-by-step mechanisms of chemical reactions. For 3,1-benzoxazepines, theoretical studies have helped to rationalize their formation from various precursors. One proposed mechanism for the formation of a this compound derivative involves the intramolecular nucleophilic attack of an alkoxide on an imino group, followed by the elimination of other groups. epdf.pub
In other instances, computational studies, including DFT calculations, have been pivotal in understanding complex reaction cascades. For example, the mechanism for the formation of fluorinated benzoxazepines was investigated using DFT, which helped to map the free energy profile of the reaction, including a fluorination/1,2-aryl migration/cyclization cascade. researchgate.net This study identified key intermediates and transition states, such as a spirocyclopropyl intermediate, and calculated the energy barriers for each step, providing a detailed picture of the reaction pathway. researchgate.net Similarly, the photochemical rearrangement of quinoline (B57606) N-oxides to form 3,1-benzoxazepines has been mechanistically rationalized, involving intermediates like oxaziridines. researchgate.netrsc.org
The following table summarizes computed energy barriers for a proposed reaction pathway leading to a fluoro-benzoxazepine derivative, as determined by DFT calculations. researchgate.net
| Step | Transition State | Relative Free Energy (kcal/mol) | Description |
| Intermediate Formation | TS2 | +1.7 | Formation of a key intermediate preceding aryl migration. |
| Nucleophilic Attack | TS3 | +4.5 | Intramolecular nucleophilic attack of the amide oxygen onto a carbon atom. |
| Ring Expansion | - | - | Cyclization with simultaneous ring expansion to form the seven-membered ring. |
This data is illustrative of the types of insights gained from computational studies of reaction mechanisms. researchgate.net
Computational Insights into Molecular Interactions
Computational methods also shed light on how this compound derivatives interact with other molecules. These non-covalent interactions are critical in various chemical and biological contexts. While direct studies on the molecular interactions of the parent this compound are not specified, the principles are broadly applicable. For related heterocyclic systems, computational studies have explored how intermolecular interactions, influenced by crystal packing, can affect physical properties like fluorescence. vdoc.pub Furthermore, computational docking and molecular modeling provide insights into how these molecules might bind to biological targets, with analyses focusing on the structural requirements for interaction. researchgate.net These studies help in understanding structure-property relationships, which are essential for the rational design of new functional molecules. researchgate.net
Molecular Docking Studies with Biological Macromolecules
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netnih.gov This method is instrumental in drug design for understanding the binding mode of a ligand to the active site of a biological target, such as a protein or enzyme.
In a notable study, molecular docking simulations were performed on a series of benzoxazepine derivatives to investigate their potential as inhibitors of the mammalian target of rapamycin (B549165) (mTOR), a crucial protein in cell growth regulation and a target for cancer therapy. researchgate.netnih.gov The study utilized a simulated protein structure of mTOR to analyze the binding interactions of the benzoxazepine moiety. researchgate.net
The docking analysis revealed specific interactions between the benzoxazepine derivatives and key amino acid residues within the mTOR active site. researchgate.netjebas.org These interactions are crucial for the stability of the ligand-protein complex and are indicative of the inhibitory potential of the compounds. For instance, one of the designed ligands, Ligvar23, showed a favorable binding affinity with a Gibbs free energy (ΔG) of -5.86 kcal/mol around the catalytic triad. jebas.org The primary focus of the interaction analysis was on amino acids such as K-765, T-768, and W-771. jebas.org The insights gained from these docking studies help to correlate the structural features of the benzoxazepine scaffold with the generated QSAR models and guide the design of novel mTOR inhibitors. researchgate.netnih.gov
Table 1: Molecular Docking Interaction Data for a Benzoxazepine Derivative with mTOR
| Parameter | Value/Residues |
| Target Protein | Mammalian Target of Rapamycin (mTOR) researchgate.net |
| Key Interacting Residues | K-765, T-768, W-771 jebas.org |
| Binding Affinity (ΔG) | -5.86 kcal/mol (for Ligvar23) jebas.org |
Quantitative Structure-Activity Relationship (QSAR) Modeling (as a methodology)
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling methodology that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov The fundamental principle is that the variations in the biological activity of a set of molecules can be correlated with changes in their physicochemical properties, which are encoded in their molecular structure.
The process involves several key steps:
Data Set Selection : A series of structurally related molecules with experimentally determined biological activities (e.g., IC₅₀ or EC₅₀ values) is compiled. This set is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. nih.gov
Molecular Descriptor Calculation : The 3D structure of each molecule is generated and optimized. Then, various molecular descriptors representing steric, electronic, hydrophobic, and topological properties are calculated.
Model Development : Statistical methods, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to build a mathematical model that correlates the descriptors with the biological activity. researchgate.netnih.gov
CoMFA calculates steric and electrostatic fields around the aligned molecules. nih.gov
CoMSIA calculates additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties, using a Gaussian-type function which allows for a smoother representation of molecular fields. researchgate.net
Model Validation : The model's statistical significance and predictive ability are rigorously tested. Key statistical parameters include the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). A high q² value (typically > 0.5) indicates good internal predictive ability. researchgate.netnih.gov The model's ability to predict the activity of the external test set is also evaluated (r²pred). researchgate.net
For instance, a 3D-QSAR study on benzoxazepine derivatives as mTOR inhibitors developed both CoMFA and CoMSIA models. nih.gov The CoMFA model yielded a q² of 0.615 and an r² of 0.990, while the more advanced CoMSIA model showed a q² of 0.748 and an r² of 0.986. nih.gov Similarly, a CoMFA study on benzoxazepine derivatives as positive allosteric modulators of the mGluR₅ receptor resulted in a model with a q² of 0.58 and an r² of 0.81. nih.gov
The results of a QSAR analysis are often visualized as 3D contour maps. These maps highlight regions in space around the molecule where certain properties (e.g., bulky groups, positive charge) are predicted to increase or decrease biological activity, thus providing crucial guidance for the design of new, more potent analogues. rsc.org
Table 2: Statistical Results of QSAR Models for Benzoxazepine Derivatives
| QSAR Model | Target | q² (Cross-validated r²) | r² (Non-cross-validated r²) | r²pred (Predicted r²) | Reference |
| CoMFA | mTOR | 0.615 | 0.990 | 0.930 | researchgate.netnih.gov |
| CoMSIA | mTOR | 0.748 | 0.986 | 0.933 | researchgate.netnih.gov |
| CoMFA | mGluR₅ | 0.58 | 0.81 | 0.88 | nih.gov |
Strategic Applications of 3,1 Benzoxazepine As a Core Scaffold in Chemical and Medicinal Research
3,1-Benzoxazepine as a Versatile Heterocyclic Scaffold in Organic Synthesis.nih.govscispace.comresearchgate.netorgsyn.orgclockss.org
The this compound framework serves as a key intermediate and building block in the synthesis of other complex molecular architectures. nih.govscispace.comresearchgate.netnsf.govresearchgate.net Its reactivity and susceptibility to rearrangement reactions make it a versatile tool for organic chemists.
Building Block for Complex Molecular Architectures.scispace.comresearchgate.netnsf.govresearchgate.net
A prominent application of the this compound scaffold is its use as a precursor for the synthesis of substituted indoles. nih.govresearchgate.net Photochemical isomerization of quinoline (B57606) N-oxides is a general method for preparing 3,1-benzoxazepines. orgsyn.orgclockss.org These benzoxazepine intermediates can then undergo acid-catalyzed rearrangement to yield N-acylindoles. nih.gov For example, the irradiation of 2-methylquinoline (B7769805) N-oxide leads to the formation of the corresponding methyl-substituted this compound, which upon treatment with trifluoroacetic acid, smoothly converts to the N-acylindole. nih.gov This transformation is valuable for creating complex indole (B1671886) structures that are otherwise challenging to synthesize directly. nih.gov
The stability of the this compound intermediate can be influenced by substituents. For instance, a cyano-substituted benzoxazepine was found to be readily isolable, unlike its methyl-substituted counterpart which was prone to decomposition. nih.govnsf.gov This highlights the tunability of the scaffold's properties based on its substitution pattern. Furthermore, a novel photochemical ring-contraction reaction of 5-unsubstituted 3,1-benzoxazepines has been reported to yield 3-formylindoles in an aprotic solvent. researchgate.net
New methods for the synthesis of nih.govresearchgate.net-benzoxazepine derivatives have been developed from the reaction of C-allylanilines and isocyanates, showcasing the ongoing efforts to expand the synthetic utility of this scaffold. scispace.com
Role in Scaffold Hopping Strategies for Molecular Diversity.nih.govnsf.gov
Scaffold hopping is a widely used strategy in medicinal chemistry to identify novel isofunctional structures with distinct core scaffolds, often leveraging computational predictions of molecular similarity. nih.govnsf.gov The this compound intermediate plays a crucial role in a direct, late-stage scaffold hopping strategy that converts quinolines to indoles. nih.gov This is achieved through a net photochemical carbon deletion of azaarenes, where the selective irradiation of quinoline N-oxides produces the this compound, which is then isomerized to the N-acylindole. nih.govnsf.gov This method facilitates challenging indole and azaindole syntheses and allows for direct modifications of the molecular skeleton. nih.gov This transformation represents a powerful tool for achieving greater molecular diversity and exploring new chemical space in drug discovery programs. nih.govnsf.gov
Exploration of this compound Derivatives as Ligands for Biological Targets
The this compound scaffold and its isomers, particularly the 4,1-benzoxazepine (B1262346) and 1,4-benzoxazepine (B8686809) systems, have been extensively investigated as core structures for the development of potent and selective ligands for various biological targets. These efforts have led to the discovery of compounds with significant therapeutic potential.
Structure-Activity Relationship (SAR) Studies of this compound Derivatives for Target Binding Affinity.researchgate.netnih.govnih.gov
Structure-activity relationship (SAR) studies are crucial for optimizing the binding affinity and selectivity of lead compounds. For 4,1-benzoxazepine derivatives acting as squalene (B77637) synthase inhibitors, modifications at various positions of the scaffold have been explored. researchgate.netnih.gov Key findings from these studies include:
Substituents at the 1-position: The presence of isobutyl and neopentyl groups at the 1-position was found to contribute to potent squalene synthase inhibitory activity. nih.gov
Substitution on the 5-phenyl ring: Chloro and methoxy (B1213986) groups at the 2'-position of the 5-phenyl ring were identified as favorable for high potency. nih.gov Specifically, a 5-(2,3-dimethoxyphenyl) derivative exhibited potent inhibition of cholesterol biosynthesis. nih.gov
Stereochemistry: The absolute stereochemistry at the 3 and 5 positions is critical for activity, with the (3R, 5S) configuration being essential for inhibitory action against squalene synthase. nih.gov
Modifications at the 3-position: The nature of the substituent at the 3-position also influences activity. For instance, (E)-isomers of (4,1-benzoxazepin-3-ylidene)acetic acid derivatives showed potent inhibitory activity, while the (Z)-isomers were significantly less active. jst.go.jp
In the context of HER2 inhibitors based on a 1,5-dihydro-4,1-benzoxazepine scaffold, SAR studies revealed the importance of specific structural features. nih.gov The replacement of a 2,6-dichloropurine (B15474) moiety with a benzotriazole (B28993) group did not significantly alter the inhibitory activity against HER2. nih.gov However, the presence of a nitro group was found to be crucial for the inhibition of the enzyme. nih.gov
Investigation of Molecular Interactions with Enzymes (e.g., squalene synthase inhibition, HER2 inhibition, mTOR inhibition).researchgate.netnih.govnih.govacs.orgnih.gov
The benzoxazepine scaffold has been successfully employed to design inhibitors for several key enzymes implicated in various diseases.
Squalene Synthase Inhibition: 4,1-Benzoxazepine derivatives have been extensively studied as inhibitors of squalene synthase, an enzyme involved in cholesterol biosynthesis. nih.govresearchgate.netnih.gov These compounds act as competitive inhibitors with respect to farnesyl pyrophosphate. researchgate.net One notable example, TAK-475 (lapaquistat), a 4,1-benzoxazepine derivative, advanced to clinical trials as a cholesterol-lowering agent. nih.govncats.io The sodium salt of (3R,5S)-7-chloro-5-(2,3-dimethoxyphenyl)-1-neopentyl-2-oxo-1,2,3,5-tetrahydro-4,1-benzoxazepine-3-acetic acid was shown to effectively reduce plasma cholesterol in marmosets. nih.gov
HER2 Inhibition: Derivatives of 1,5-dihydro-4,1-benzoxazepine have been identified as inhibitors of Human Epidermal Growth Factor Receptor 2 (HER2), a protein overexpressed in some types of breast cancer. nih.govtandfonline.comnih.gov Bozepinib, a (RS)-2,6-dichloro-9-[1-(p-nitrobenzenesulfonyl)-1,2,3,5-tetrahydro-4,1-benzoxazepine-3-yl]-9H-purine, was identified as a potent and selective antitumor compound that inhibits HER2. nih.gov Further studies led to the synthesis of new derivatives, with the most potent compound against isolated HER2 having an IC50 of 7.31 µM. nih.govtandfonline.comnih.gov
mTOR Inhibition: A series of novel and highly potent inhibitors of the mammalian target of rapamycin (B549165) (mTOR) based on a benzoxazepine scaffold have been discovered. acs.orgnih.gov These inhibitors are ATP-competitive and exhibit high selectivity over related PI3K kinases. nih.gov The lead compound, XL388, demonstrated low-nanomolar activity and inhibited the phosphorylation of substrates of both mTORC1 and mTORC2 complexes. acs.orgnih.gov Molecular docking studies have helped to elucidate the important features of the benzoxazepine moiety for mTOR inhibition. nih.govresearchgate.net
Studies of Receptor Binding Profiles (e.g., 5-HT1A receptor).ajpsonline.com
While much of the focus has been on enzyme inhibition, benzoxazepine derivatives have also been explored as ligands for G-protein coupled receptors. For instance, new 5-HT1A receptor agonists possessing a 1,4-benzoxazepine scaffold have been shown to exhibit highly potent anti-ischemic effects, highlighting the potential of this scaffold in targeting central nervous system disorders. ajpsonline.com
Bioisosteric Design Strategies Incorporating this compound
Bioisosterism is a fundamental strategy in medicinal chemistry for the rational design of new drugs by modifying a lead compound. researchgate.net This approach involves replacing a functional group with another that has similar physical and chemical properties, with the goal of enhancing pharmacological activity, improving selectivity, optimizing pharmacokinetic properties, or reducing adverse effects. researchgate.netsilae.it The this compound scaffold has emerged as a valuable heterocyclic system in bioisosteric design due to its structural features and ability to interact with various biological targets. ontosight.airesearchgate.net
One key application of bioisosteric replacement involving the this compound core is the substitution of other heterocyclic or aromatic systems to modulate biological activity. For instance, in the development of anticancer agents, researchers have explored the replacement of a purine (B94841) moiety with a benzotriazole bioisostere in compounds containing a 4,1-benzoxazepine scaffold, a close structural relative of this compound. nih.gov This strategic modification aimed to study the impact on the biological effects of the resulting compounds. nih.gov
Another common bioisosteric strategy is the modification of substituents on the benzoxazepine ring system itself. In the context of developing antitumor agents based on the 4,1-benzoxazepine structure, the nitro group on a benzenesulfonyl moiety was replaced by a methyl group. This change was intended to eliminate potentially toxic metabolites associated with the nitro group. nih.gov The methyl group, in this case, can be metabolized to a more easily eliminated carboxylic acid. nih.gov
The concept of "privileged scaffolds" is also relevant to the use of benzoxazepines in bioisosteric design. A privileged scaffold is a molecular framework that is capable of binding to multiple biological targets. ucl.ac.be The 2(3H)-benzoxazolone heterocycle, a related structure, and its bioisosteric surrogates like benzoxazinone, are considered privileged scaffolds because they can mimic phenol (B47542) or catechol moieties in a more metabolically stable form. ucl.ac.be This principle can be extended to the this compound ring system, where its structural characteristics can be exploited to design ligands for a variety of receptors by serving as a stable template for the presentation of pharmacophoric groups.
The success of bioisosteric strategies is highly dependent on the specific biological target and the desired therapeutic outcome. drughunter.com The following table provides examples of bioisosteric replacements that have been explored in derivatives of the closely related 4,1-benzoxazepine scaffold, highlighting the rationale behind these modifications.
| Original Moiety | Bioisosteric Replacement | Rationale | Reference |
| Purine | Benzotriazole | To study the influence on biological effects as a bioisosteric analogue. | nih.gov |
| Nitro group | Methyl group | To eliminate toxic metabolites and improve elimination from the body. | nih.gov |
Design of Probes for Investigating Biological Systems
Chemical probes are small molecules used to study and manipulate biological systems. nih.gov They are essential tools for understanding protein function and for the validation of new drug targets. researchgate.net The this compound scaffold has been utilized in the design of such probes, particularly for interrogating epigenetic targets.
A notable example is the development of chemical probes targeting bromodomains, which are protein domains that recognize acetylated lysine (B10760008) residues on histones and other proteins, playing a crucial role in the regulation of gene expression. biorxiv.orgtandfonline.com The benzoxazepine derivative I-CBP112 has been developed as a chemical probe for the bromodomains of the histone acetyltransferases (HATs) p300 and CBP. biorxiv.org These probes are instrumental in studying the biological roles of these epigenetic "reader" domains.
The design of effective chemical probes requires high potency and selectivity for the intended target. nih.govresearchgate.net A compound is typically considered a chemical probe if it has an affinity for its primary target in the nanomolar range and is significantly less active against related targets. nih.gov The development of probes like I-CBP112 allows researchers to investigate the specific functions of p300/CBP bromodomains in cellular processes, such as muscle differentiation. biorxiv.org
The utility of these probes extends to identifying new therapeutic strategies. By using a collection of bromodomain inhibitors, including those with a benzoxazepine core, researchers have been able to uncover previously unknown connections between epigenetic regulators and cellular metabolism in diseases like triple-negative breast cancer. biorxiv.org
The following table summarizes key information about a this compound-based chemical probe.
| Probe Name | Target | Significance | Reference |
| I-CBP112 | p300/CBP Bromodomains | Allows for the investigation of the specific roles of these epigenetic readers in biological processes. | biorxiv.org |
Development of Molecular Tools for Chemical Biology Research
The this compound scaffold serves as a versatile foundation for the creation of molecular tools used in chemical biology research. researchgate.net These tools are designed to interact with specific biological molecules and can be used for a variety of purposes, including target identification, validation, and the elucidation of biological pathways. rsc.org
One area where benzoxazepine-based molecular tools have been impactful is in the study of epigenetics. The development of selective inhibitors for bromodomains, such as those incorporating a benzoxazepine framework, provides researchers with the means to dissect the complex roles of these proteins in health and disease. biorxiv.orgtandfonline.com These small molecule inhibitors can be used to modulate the activity of specific bromodomain-containing proteins in cellular and animal models, helping to clarify their function and their potential as therapeutic targets.
Furthermore, the this compound structure can be incorporated into the design of photochromic compounds, which are molecules that can be reversibly switched between two different forms using light. researchgate.net For example, a fast and stable light-driven molecular switch has been developed based on a 5a,13-methanoindolo[2,1-b] nih.govdrugdesign.orgbenzoxazepine ring system. researchgate.net Such molecular switches have potential applications in various fields, including the development of photoswitchable fluorescent probes for biological imaging. researchgate.net
The synthesis of libraries of compounds based on a "privileged scaffold" like benzoxazepine is a powerful strategy in drug discovery and chemical biology. nih.gov By systematically modifying the core structure, researchers can generate a diverse set of molecules to screen for activity against a wide range of biological targets. nih.gov This approach has been successfully applied to other heterocyclic systems and holds significant promise for the continued development of novel molecular tools based on the this compound scaffold.
Q & A
Q. What are the standard synthetic routes for constructing the 3,1-benzoxazepine core, and what are their limitations?
The this compound core is typically synthesized via cyclization reactions involving ortho-aminophenols and haloalkanes or electrochemical rearrangements. For example, Genentech’s initial synthesis of the benzoxazepine core for Taselisib required eight steps, including hazardous reagents like carbon monoxide and 1,2-dibromoethane, which pose scalability and safety challenges . Alternative routes involve electrochemical methods, such as the rearrangement of 3-hydroxyoxindoles under controlled voltage and electrolyte conditions to form 3,1-benzoxazin-2-ones, a related scaffold .
Q. Which spectroscopic and analytical methods are critical for characterizing this compound derivatives?
Key techniques include:
- NMR spectroscopy : and NMR are used to confirm ring substitution patterns and stereochemistry (e.g., distinguishing between tetrahydro and fully aromatic derivatives) .
- X-ray crystallography : Resolves crystal structures to validate regioselectivity in cyclization reactions .
- HPLC-MS : Monitors reaction progress and purity, especially for intermediates in multi-step syntheses .
Q. What biological activities are commonly associated with this compound derivatives?
These compounds exhibit diverse pharmacological properties, including:
- Anticancer activity : The benzoxazepine core in Taselisib inhibits PI3Kβ, showing promise in breast cancer treatment .
- CNS modulation : Derivatives demonstrate anticonvulsant, antipsychotic, and neuroleptic effects via GABA receptor interactions .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in hydrolysis pathways of this compound derivatives?
Isotopic labeling (e.g., ) and kinetic profiling are critical. For instance, -labeling experiments revealed parallel hydrolysis pathways in protonated benzoxazepines, where partial retention of the label indicated competing nucleophilic attack and ring-opening mechanisms . Computational methods (DFT) further validate transition states and intermediate stability .
Q. What strategies improve the scalability of this compound synthesis while minimizing hazardous reagents?
Recent advances include:
- Electrochemical synthesis : Replaces toxic reagents (e.g., CO gas) with controlled redox conditions to form benzoxazepinones .
- Cascade reactions : La(III)-catalyzed hydroalkoxylation and Prins cyclization enable one-pot formation of 4,1-benzoxazepines from alkynyl alcohols, reducing multi-step protocols .
- Continuous flow reactors : Enhance yield and safety in large-scale production by optimizing reaction parameters (e.g., residence time, temperature) .
Q. How do computational methods (DFT, MD simulations) enhance the design of this compound-based corrosion inhibitors?
Density Functional Theory (DFT) predicts adsorption energies and molecular reactivity, while Molecular Dynamics (MD) simulations model inhibitor interactions with metal surfaces (e.g., mild steel in HCl). For example, benzoxazepine derivatives with methanesulfonyl groups exhibit strong chemisorption on steel, validated by XPS and electrochemical impedance spectroscopy .
Q. What experimental designs address conflicting data in biological activity studies of benzoxazepine derivatives?
- Dose-response profiling : Resolves discrepancies in IC values by testing across multiple concentrations .
- Selectivity panels : Evaluate off-target effects (e.g., kinase inhibition assays for anticancer derivatives) .
- Metabolic stability assays : Differentiate intrinsic activity from pharmacokinetic artifacts using liver microsomes .
Methodological Notes
- Contradiction analysis : Apply iterative qualitative frameworks (e.g., triangulation of HPLC, NMR, and biological data) to resolve conflicting results .
- Scalability vs. complexity : Prioritize atom-economical routes (e.g., electrochemical or photochemical methods) over traditional stepwise syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
